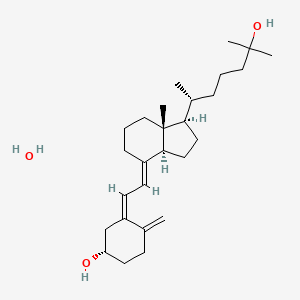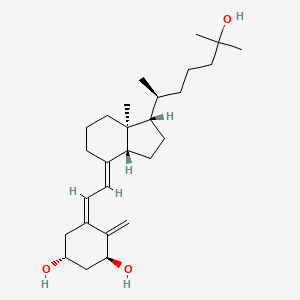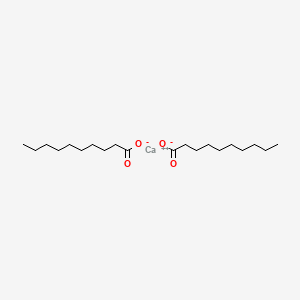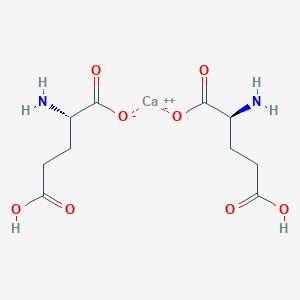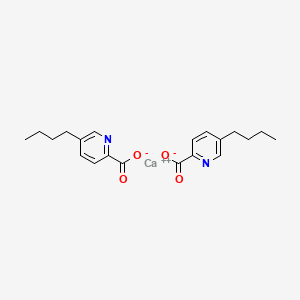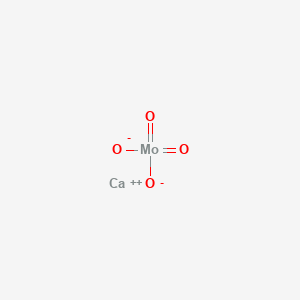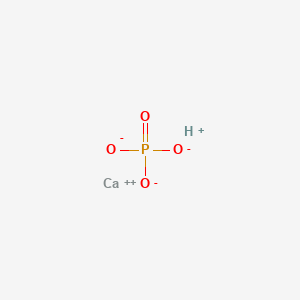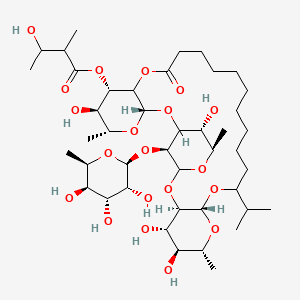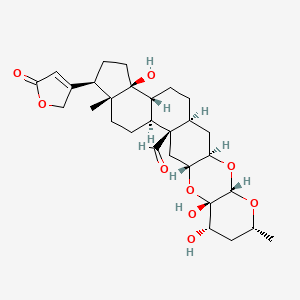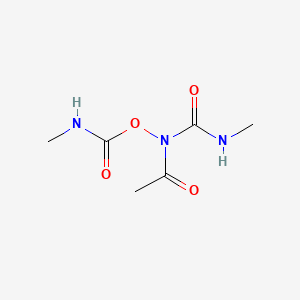
卡拉酰胺
概述
描述
Caracemide is an agent derived from acetohydroxamic acid with potential antineoplastic activity. It inhibits ribonuclease reductase, resulting in decreased DNA synthesis and tumor growth. Additionally, it inhibits acetylcholinesterase . Caracemide has been studied for its potential use in cancer treatment due to its ability to interfere with DNA synthesis .
科学研究应用
卡拉酰胺具有多种科学研究应用:
化学: 它用作有机合成的试剂和研究反应机理的模型化合物。
生物学: 卡拉酰胺因其对细胞过程的影响而被研究,特别是 DNA 合成和酶抑制。
作用机制
卡拉酰胺通过抑制核糖核苷酸还原酶发挥作用,该酶对 DNA 合成至关重要。这种抑制导致 DNA 合成减少和肿瘤生长抑制。 卡拉酰胺还抑制乙酰胆碱酯酶,这可能导致其对中枢神经系统的毒性 . 卡拉酰胺的分子靶标包括核糖核苷酸还原酶的较大组分蛋白 R1 .
生化分析
Biochemical Properties
Caracemide interacts with the enzyme ribonuclease reductase, inhibiting its function . This enzyme is crucial for DNA synthesis, and by inhibiting it, Caracemide can potentially slow down or stop the growth of cancer cells . Caracemide also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .
Cellular Effects
Caracemide has been shown to have effects on various types of cells. In cancer cells, it can decrease DNA synthesis and tumor growth by inhibiting ribonuclease reductase . This can potentially lead to the death of cancer cells.
Molecular Mechanism
Caracemide exerts its effects at the molecular level primarily through its interaction with ribonuclease reductase . By inhibiting this enzyme, Caracemide interferes with the process of DNA synthesis, which is crucial for cell growth and division . This can lead to a decrease in tumor growth. Additionally, Caracemide’s inhibition of acetylcholinesterase can affect neurotransmission .
Metabolic Pathways
Caracemide is involved in the metabolic pathway of DNA synthesis, where it inhibits the enzyme ribonuclease reductase . This enzyme is crucial for the reduction of ribonucleotides to their corresponding deoxyribonucleotides, a key step in DNA synthesis .
Transport and Distribution
Given its small molecule nature and its known interactions with enzymes such as ribonuclease reductase and acetylcholinesterase, it’s likely that Caracemide can diffuse across cell membranes and reach various cellular compartments .
Subcellular Localization
Given its known interactions with enzymes such as ribonuclease reductase, which is located in the cytoplasm, it’s likely that Caracemide can reach various subcellular compartments .
准备方法
合成路线及反应条件
卡拉酰胺由陶氏化学公司合成。 合成过程涉及乙酰羟胺酸与甲基异氰酸酯反应生成 N-乙酰基-N,O-二(甲基氨基甲酰基)羟胺 . 反应条件通常涉及控制温度和使用溶剂来促进反应。
工业生产方法
卡拉酰胺的工业生产涉及使用与实验室合成相似的反应条件的大规模合成。 该过程包括对最终产品的纯化,以确保其功效和临床使用安全性 .
化学反应分析
反应类型
卡拉酰胺会发生多种类型的化学反应,包括:
氧化: 卡拉酰胺可以被氧化形成各种降解产物。
还原: 它可以在特定条件下被还原,生成不同的中间体。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 胺类和硫醇类等亲核试剂通常用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
羟基脲: 另一种用于癌症治疗的核糖核苷酸还原酶抑制剂。
吉西他滨: 一种抑制 DNA 合成的核苷类似物。
氟尿嘧啶: 一种干扰 DNA 合成的抗代谢物.
独特性
卡拉酰胺的独特之处在于它对核糖核苷酸还原酶和乙酰胆碱酯酶的双重抑制。 这种双重作用使其成为一种有效的抗肿瘤药物,但也导致其对中枢神经系统的毒性 .
属性
IUPAC Name |
[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAJLFHWXNPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)NC)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231099 | |
| Record name | Caracemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |
| Record name | CARACEMIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
81424-67-1 | |
| Record name | Caracemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caracemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caracemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caracemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
